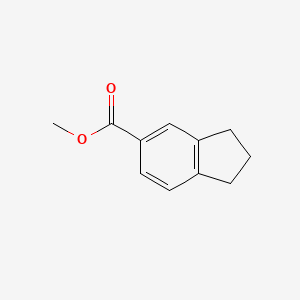

Methyl 2,3-dihydro-1H-indene-5-carboxylate

Description

Methyl 2,3-dihydro-1H-indene-5-carboxylate is a bicyclic aromatic compound featuring a fused indene ring system with a methyl ester group at the 5-position. Its structure combines rigidity from the indene core with synthetic versatility due to the ester functionality, making it a critical intermediate in medicinal chemistry and materials science. Key applications include its use as a scaffold in the synthesis of enzyme inhibitors (e.g., DDR1 inhibitors) and as a precursor in organic photovoltaic materials .

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBOGHRCVUZBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-indene-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors followed by esterification. For instance, starting from 1,2,3,4-tetrahydronaphthalene, the compound can be synthesized through oxidation, bromination, and subsequent esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,3-dihydro-1H-indene-5-carboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various molecular pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Derivatives in Medicinal Chemistry

Amino-Substituted Indene Derivatives

- Methyl (R)-2-(Methylamino)-2,3-dihydro-1H-indene-5-carboxylate (from DDR1 inhibitor studies): This derivative, synthesized via HCl-mediated deprotection of tert-butoxycarbonyl groups, exhibits improved binding to DDR1 due to the methylamino group at the 2-position. Its IC₅₀ values are enhanced compared to non-aminated analogs . Pyrimidin-5-yl Derivatives: Introduction of pyrimidin-5-yl groups via Buchwald-Hartwig amination (e.g., compound 27 in ) further boosts DDR1 inhibition (56% yield, Pd/Ruphos catalysis) .

Sulfonamide Analogs

- It demonstrates antineoplastic activity but induces methemoglobinemia as a dose-limiting toxicity (terminal half-life: 31 h; volume of distribution: 10.2 L) .

Derivatives in Organic Electronics

Electron-Deficient Indene Acceptors

- TPD Series (): Compound Substituents Bandgap (eV) HOMO/LUMO (eV) Application TPD5 Methyl 6-cyano-3-(dicyanomethylene)-2-methylene-1-oxo-2,3-dihydro-1H-indene-5-carboxylate 1.71 -5.42/-3.71 Organic Solar Cells TPD4 1-(Dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5,6-dicarboxylate 1.96 -5.38/-3.42 Organic Solar Cells TPDR (Reference) Unmodified indene core 2.13 -5.20/-3.07 Baseline Comparison Key Insight: Cyano (-CN) and ester groups at the 5-position (as in TPD5) reduce bandgaps by enhancing electron-withdrawing effects and conjugation, critical for light absorption in solar cells .

Fluorinated Derivatives

- This compound is used in optoelectronic materials (Purity: 95%; CAS: 1273651-10-7) .

Esterification and Deprotection

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Toxicity Profiles

- LY186641 : Despite structural similarities, sulfonamide analogs exhibit methemoglobinemia and hemolytic anemia, unlike ester derivatives, highlighting the impact of functional groups on toxicity .

Biological Activity

Methyl 2,3-dihydro-1H-indene-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure, characterized by an indene framework with a carboxylate group. Its molecular formula is and it has a molecular weight of approximately 176.21 g/mol. The compound is soluble in various organic solvents, which enhances its applicability in biological studies.

The biological activity of this compound is thought to arise from its interactions with specific molecular targets. It can act as a ligand for various enzymes and receptors, modulating their activity and influencing cellular signaling pathways. This interaction can result in:

- Inhibition of enzyme activity : By binding to active sites on enzymes, the compound may prevent substrate access or alter enzyme conformation.

- Alteration of receptor signaling : Binding to receptors can either activate or inhibit downstream signaling cascades, impacting cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing significant inhibition zones comparable to established antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 (Penicillin) |

| Escherichia coli | 18 | 22 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 12 | 19 (Gentamicin) |

Anticancer Properties

This compound has also been investigated for its anticancer potential. A notable study demonstrated that the compound inhibited the proliferation of pancreatic cancer cells by targeting the discoidin domain receptor 1 (DDR1). This receptor is implicated in tumor progression and metastasis.

In vitro assays revealed that the compound reduced cell viability in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Study on DDR1 Inhibition

A series of derivatives based on this compound were synthesized and tested for their ability to inhibit DDR1. One derivative showed a value of 5.9 nM and an IC50 of 14.9 nM for kinase activity suppression. This inhibition correlated with reduced colony formation in pancreatic cancer cell lines, suggesting potential therapeutic applications in cancer treatment.

Antioxidant Activity

In addition to antimicrobial and anticancer activities, the compound has been evaluated for antioxidant properties. Using DPPH and ABTS assays, it exhibited significant radical scavenging activity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings suggest that this compound may protect cells from oxidative stress, further enhancing its therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.